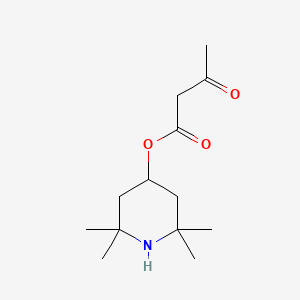
2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with four methyl groups and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with an appropriate acylating agent. One common method is the esterification of 2,2,6,6-Tetramethylpiperidine with 3-oxobutanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the ester group.
4-Piperidinol, 2,2,6,6-tetramethyl-: Another similar compound with a hydroxyl group instead of the ester group.
(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride: A derivative with an acetic acid moiety.
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-yl 3-oxobutanoate is unique due to its combination of a piperidine ring with an ester functional group. This combination imparts specific chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
特性
CAS番号 |
63864-22-2 |
|---|---|
分子式 |
C13H23NO3 |
分子量 |
241.33 g/mol |
IUPAC名 |
(2,2,6,6-tetramethylpiperidin-4-yl) 3-oxobutanoate |
InChI |
InChI=1S/C13H23NO3/c1-9(15)6-11(16)17-10-7-12(2,3)14-13(4,5)8-10/h10,14H,6-8H2,1-5H3 |
InChIキー |
ZSFYWVFVFVMNDK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)OC1CC(NC(C1)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


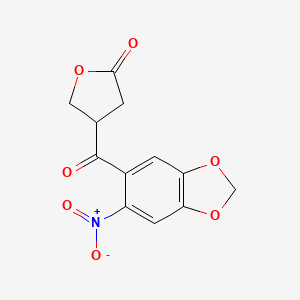
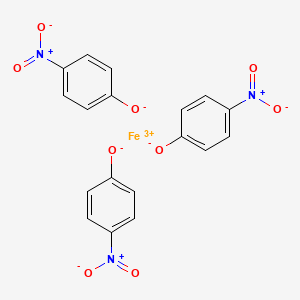

![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
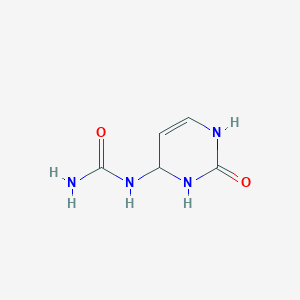
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
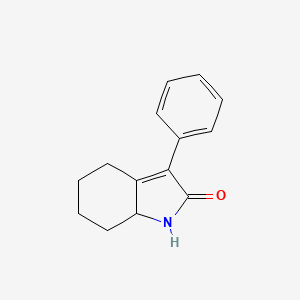
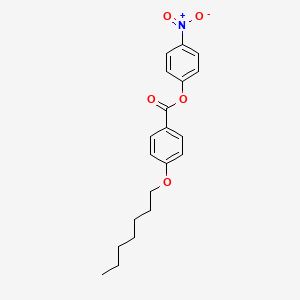
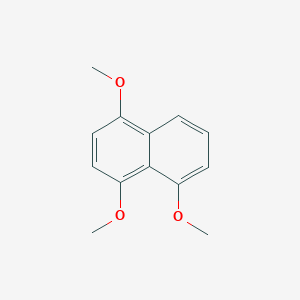
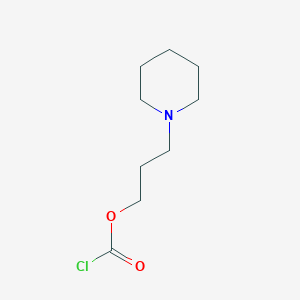
![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
